

A Comparative Pharmacological Guide to Salvinorin A Carbamate and Related Diterpenoids

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Compound of Interest		
Compound Name:	Salvinorin A Carbamate	
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For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the pharmacological properties of **Salvinorin A Carbamate** and other key neoclerodane diterpenoids derived from Salvia divinorum. The data presented is compiled from various preclinical studies to facilitate a comprehensive understanding of their structure-activity relationships, receptor binding affinities, functional activities, and potential therapeutic implications.

Introduction

Salvinorin A, a potent and selective kappa-opioid receptor (KOR) agonist, is the principal psychoactive component of Salvia divinorum.[1][2] Its unique non-nitrogenous diterpenoid structure distinguishes it from classical alkaloid opioids.[1] However, the therapeutic potential of Salvinorin A is limited by its rapid hydrolysis in vivo, leading to a short duration of action.[3][4] This has prompted the development of more metabolically stable analogs, such as **Salvinorin** A **Carbamate**, to prolong its pharmacological effects.[3][4][5] This guide compares **Salvinorin** A **Carbamate** with Salvinorin A, its inactive metabolite Salvinorin B, the μ-opioid receptor (MOR) agonist Herkinorin, and other C(2) position-modified analogs.

Data Presentation



The following tables summarize the quantitative pharmacological data for **Salvinorin A Carbamate** and related diterpenoids.

Table 1: Opioid Receptor Binding Affinities (Ki, nM)

Compound	Kappa-Opioid Receptor (KOR)	Mu-Opioid Receptor (MOR)	Delta-Opioid Receptor (δOR)	Selectivity (KOR vs. MOR)
Salvinorin A	1.3 - 40[6]	>1000[6][7]	>1000[6]	>25-769x
Salvinorin A Carbamate	~6.2[5]	-	-	-
Salvinorin B	111 - >10,000[6] [8]	>1000[6]	>1000[6]	Low
Herkinorin	90[7]	12[7]	-	0.13x (MOR selective)
MOM-Sal-B	0.4 - 0.6[9][10]	>1000[9]	>1000[9]	>1667-2500x
EOM-Sal-B	0.32[10]	-	-	-
β-THP SalB	Similar to Salvinorin A[3]	-	-	-

Note: K_i values can vary between studies due to different experimental conditions. A lower K_i value indicates higher binding affinity.

Table 2: In Vitro Functional Activity at the Kappa-Opioid Receptor



Compound	Assay	Potency (EC50, nM)	Efficacy (E _{max} , % vs. U50,488H)
Salvinorin A	[³⁵ S]GTPyS	4.5[9]	Full Agonist (~100%) [9]
Salvinorin A Carbamate	[³⁵ S]GTPyS	6.2[5]	Full Agonist[5]
MOM-Sal-B	[³⁵ S]GTPyS	0.6[9]	Full Agonist (~100%) [9]
Herkinorin (at MOR)	[³⁵ S]GTPyS	500[7]	Full Agonist (~130% vs. DAMGO)[7]
16-Bromo Salvinorin A	cAMP Inhibition	10.5[11]	G-protein biased[11]
16-Ethynyl Salvinorin A	cAMP Inhibition	-	Balanced Agonist[11]

Note: EC_{50} represents the concentration of a compound that produces 50% of its maximal effect. E_{max} represents the maximum effect of a compound relative to a standard full agonist.

Table 3: In Vivo Effects



Compound	Animal Model	Route	Key Findings	Duration of Action
Salvinorin A	Mouse (Hot Plate)	i.p.	Analgesic[2]	Short (~20-30 min)[3]
Rat (Behavioral)	S.C.	Sedative, locomotor decrease[12]	Short	
MOM-Sal-B	Mouse (Immobility)	S.C.	Potent and long- lasting immobility[9]	~3 hours[9]
Rat (Hot Plate)	i.p.	Potent and long- lasting analgesia[9]	>30 min[9]	
β-THP SalB	Mouse (Tail- withdrawal)	i.p.	Longer duration of analgesia than Salvinorin A[3]	Extended[3]
Mouse (Formalin)	i.p.	Anti- inflammatory and analgesic[3]	-	

Experimental Protocols Radioligand Binding Assay for Kappa-Opioid Receptor

This assay determines the binding affinity of a compound to the KOR by measuring its ability to compete with a radiolabeled ligand.

- Membrane Preparation: Membranes are prepared from cells stably expressing the human KOR (e.g., CHO-hKOR cells).
- Incubation: Cell membranes (approximately 20 μg of protein) are incubated with a fixed concentration of a KOR-selective radioligand (e.g., [³H]U69,593 at ~0.4 nM) and varying concentrations of the test compound.



- Equilibrium: The incubation is carried out in an appropriate buffer (e.g., 50 mM Tris-HCl, pH 7.4) at 25°C for 60 minutes to reach equilibrium.
- Separation: The bound and free radioligand are separated by rapid filtration through glass fiber filters using a cell harvester.
- Quantification: The radioactivity retained on the filters, representing the amount of bound radioligand, is measured by liquid scintillation counting.
- Data Analysis: Non-specific binding is determined in the presence of a high concentration of an unlabeled KOR agonist (e.g., 10 μM U69,593). Specific binding is calculated by subtracting non-specific binding from total binding. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The equilibrium dissociation constant (K_i) is then calculated using the Cheng-Prusoff equation.

[35S]GTPyS Functional Assay

This assay measures the functional activity of a compound by quantifying its ability to stimulate the binding of the non-hydrolyzable GTP analog, [35S]GTPyS, to G-proteins upon KOR activation.

- Membrane Preparation: Membranes from cells expressing the KOR are prepared as described above.
- Incubation: Membranes (typically 2.5 μg of protein) are incubated in an assay buffer containing GDP (to ensure G-proteins are in their inactive state), varying concentrations of the test compound, and [35S]GTPγS (~0.1 nM).
- Reaction: The reaction is allowed to proceed at room temperature for 1-2 hours.
- Termination and Filtration: The assay is terminated by rapid filtration through GF/B filters to separate membrane-bound from free [35S]GTPγS.
- Detection: The radioactivity on the filters is quantified using a scintillation counter.
- Data Analysis: Basal binding is measured in the absence of an agonist, and non-specific binding is determined in the presence of excess unlabeled GTPyS. The agonist-stimulated



binding is then plotted against the logarithm of the agonist concentration to determine the EC_{50} and E_{max} values.

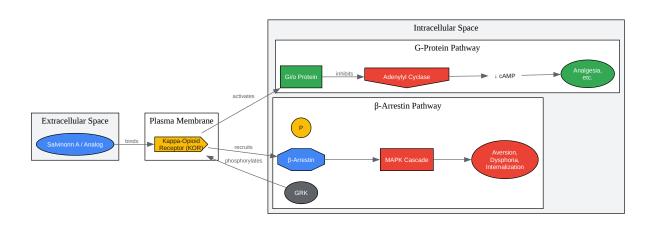
cAMP Inhibition Assay

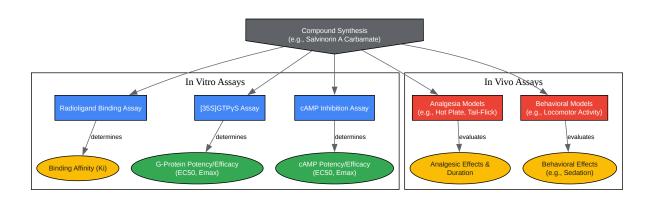
This assay assesses the ability of a KOR agonist to inhibit the production of cyclic adenosine monophosphate (cAMP), a downstream signaling molecule, following receptor activation.

- Cell Culture: Cells expressing the KOR are cultured in appropriate media.
- Stimulation: The cells are pre-treated with a phosphodiesterase inhibitor (e.g., IBMX) to
 prevent cAMP degradation. They are then stimulated with forskolin (to increase basal cAMP
 levels) in the presence of varying concentrations of the test compound.
- Lysis and Detection: After incubation, the cells are lysed, and the intracellular cAMP concentration is measured using a competitive immunoassay, such as a Homogeneous Time-Resolved Fluorescence (HTRF) or an Enzyme Fragment Complementation (EFC) based assay.
- Data Analysis: The amount of cAMP produced is inversely proportional to the activity of the KOR agonist. The data is plotted to determine the EC₅₀ and E_{max} for the inhibition of cAMP production.

Mandatory Visualization







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